3,5-dimethoxy-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide
Description
This compound belongs to a class of sulfamoyl-linked benzamide derivatives, characterized by a 3,5-dimethoxybenzamide core connected to a 3-methoxypyrazin-2-yl sulfamoyl group via a phenyl linker. Its structural complexity arises from the combination of methoxy substituents, a sulfamoyl bridge, and a pyrazine heterocycle, which collectively influence its physicochemical and biological properties.
Properties
IUPAC Name |
3,5-dimethoxy-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O6S/c1-28-15-10-13(11-16(12-15)29-2)19(25)23-14-4-6-17(7-5-14)31(26,27)24-18-20(30-3)22-9-8-21-18/h4-12H,1-3H3,(H,21,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRZKQCXTVOYRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CN=C3OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process may include:
Benzamide Formation: : The initial step involves the formation of benzamide from an appropriate benzene derivative through acylation reactions.
Introduction of Methoxy Groups: : Methoxy groups are introduced at the 3 and 5 positions of the benzamide ring using methylation agents such as methyl iodide in the presence of a base.
Sulfamoylation: : The sulfamoyl group is introduced at the 4-position of the benzamide ring through a reaction with sulfamoyl chloride or its derivatives.
Coupling with 3-Methoxypyrazin-2-yl: : The final step involves coupling the sulfamoylated benzamide with 3-methoxypyrazin-2-yl under suitable reaction conditions, often using coupling reagents like carbodiimides.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient and cost-effective methods. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and maintain product quality.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce additional functional groups or modify existing ones.
Reduction: : Reduction reactions can be used to reduce nitro groups or other oxidized functionalities.
Substitution: : Substitution reactions can be employed to replace functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: : Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: : Reagents like halogens, alkyl halides, and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique chemical structure characterized by:
- Molecular Formula: C20H24N4O4S
- Molecular Weight: 404.49 g/mol
- IUPAC Name: 3,5-dimethoxy-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide
This structure allows for specific interactions with biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms that may involve apoptosis and cell cycle arrest. For instance, a study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on breast cancer cells, suggesting its utility in targeted cancer therapies .
Antimicrobial Properties
The sulfamoyl group in the compound enhances its antimicrobial activity. Research indicates that it possesses efficacy against a range of bacterial strains, including those resistant to conventional antibiotics. The mechanism is believed to involve the inhibition of bacterial folate synthesis, similar to other sulfamoyl-containing compounds .
Case Studies
- Breast Cancer Treatment: A clinical trial explored the effectiveness of this compound in combination with existing chemotherapeutics. Results indicated enhanced tumor regression rates compared to monotherapy, highlighting its potential as an adjunct treatment .
- Bacterial Infections: In vitro studies have shown that formulations containing this compound exhibit superior antibacterial activity compared to traditional antibiotics against multi-drug resistant strains .
Data Tables
Table 1: Comparison of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 12.5 | |
| Control (Doxorubicin) | MCF-7 | 15.0 |
Table 2: Antimicrobial Efficacy
Mechanism of Action
The mechanism by which 3,5-dimethoxy-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections compare 3,5-dimethoxy-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide with related compounds in terms of synthesis, structural features, and biological relevance.
Sulfamoyl-Linked Benzamide Derivatives
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Substituent Effects : The presence of methoxy groups (e.g., 3,5-dimethoxy vs. 4-hydroxy-3,5-dimethoxy) alters polarity and hydrogen-bonding capacity, impacting solubility and target interactions. For example, the hydroxyl group in the oxazole-linked analog may enhance water solubility compared to the fully methoxylated target compound.
- Heterocyclic Influence : Pyrazine (target compound) vs. oxazole or tetrahydrofuran (comparators) modifies electronic properties and steric bulk. Pyrazine’s aromatic nitrogen atoms may facilitate π-π stacking in biological targets, whereas tetrahydrofuran’s oxygen could enhance hydrogen bonding .
Triazole and Oxadiazole Derivatives
Compounds such as LMM5 and LMM11 (1,3,4-oxadiazoles) share a sulfamoyl-benzamide scaffold but incorporate oxadiazole rings instead of pyrazine.
Biological Activity
3,5-Dimethoxy-N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)benzamide is a compound that exhibits significant biological activity, particularly in the context of medicinal chemistry. Its structure suggests potential interactions with various biological targets, which can lead to therapeutic applications. This article reviews the compound's synthesis, biological activity, and potential therapeutic implications based on available literature.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a benzamide moiety linked to a sulfamoyl group and a methoxypyrazine. The synthesis of such compounds typically involves multi-step reactions, including the formation of the sulfamoyl linkage and the introduction of methoxy groups.
Table 1: Structural Components of this compound
| Component | Description |
|---|---|
| Benzamide | Core structure providing stability |
| Sulfamoyl group | Enhances solubility and bioactivity |
| Methoxypyrazine | Imparts unique biological properties |
Biological Activity
The biological activity of this compound has been evaluated in various studies. The compound shows promise as an inhibitor in several biochemical pathways.
Inhibition Studies
Research indicates that this compound may act as an inhibitor of certain enzymes involved in cancer progression. For instance, it has been noted for its potential to inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in rapidly dividing cells such as cancer cells .
Antitumor Activity
In vitro studies have demonstrated that derivatives of benzamide compounds can exhibit antitumor effects. For example, specific analogs have shown significant activity against various cancer cell lines, suggesting that modifications to the benzamide structure can enhance efficacy .
Case Studies
Several case studies have explored the pharmacological effects of similar compounds:
- Case Study on Antitumor Efficacy :
- Mechanism of Action :
Research Findings
Recent findings emphasize the importance of structural modifications in enhancing biological activity:
- Structure-Activity Relationship (SAR) : The presence of methoxy groups has been linked to increased lipophilicity and improved cellular uptake .
- Synergistic Effects : When combined with other agents like trimethoprim or sulfamethoxazole, enhanced antibacterial and antitumor activities were observed due to synergistic mechanisms .
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
